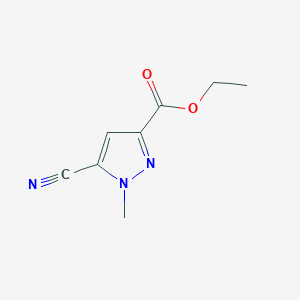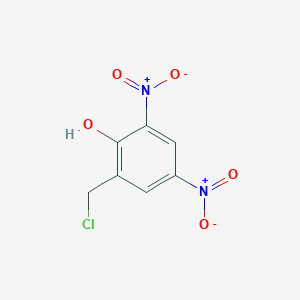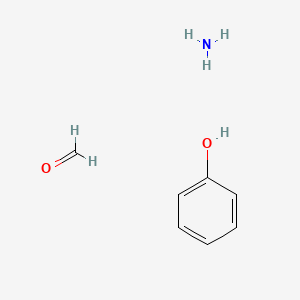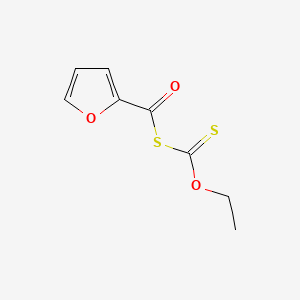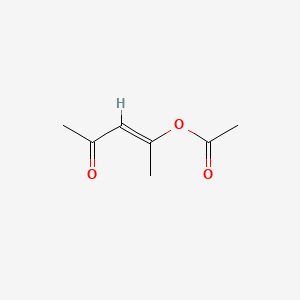
4-Oxo-pent-2-en-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-pent-2-en-2-yl acetate typically involves the reaction of acetic anhydride with 4-hydroxy-3-penten-2-one. The reaction is carried out under acidic conditions to facilitate the formation of the ester linkage. The general reaction scheme is as follows:
[ \text{4-Hydroxy-3-penten-2-one} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may be employed to ensure consistent production rates and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-pent-2-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-pentanoic acid.
Reduction: Formation of 4-hydroxy-pent-2-en-2-yl acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-Oxo-pent-2-en-2-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Oxo-pent-2-en-2-yl acetate involves its interaction with various molecular targets, such as enzymes and receptors. The ketone and ester functional groups allow it to participate in hydrogen bonding and other interactions, which can modulate the activity of biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-penten-2-one: A precursor in the synthesis of 4-Oxo-pent-2-en-2-yl acetate.
3-Penten-2-one, 4-(acetyloxy)-: A structurally similar compound with different reactivity.
Acetic acid, 1-methyl-3-oxo-but-1-enyl ester: Another ester with similar functional groups.
Uniqueness
This compound is unique due to its combination of a conjugated ketone and ester functional group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
41002-50-0 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
[(E)-4-oxopent-2-en-2-yl] acetate |
InChI |
InChI=1S/C7H10O3/c1-5(8)4-6(2)10-7(3)9/h4H,1-3H3/b6-4+ |
Clé InChI |
LBQVXEZJUOFPFA-GQCTYLIASA-N |
SMILES isomérique |
C/C(=C\C(=O)C)/OC(=O)C |
SMILES canonique |
CC(=CC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
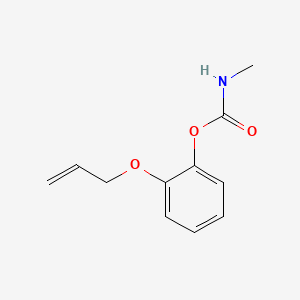


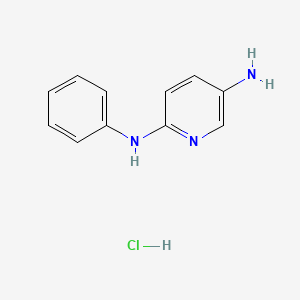
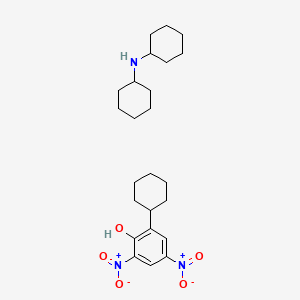

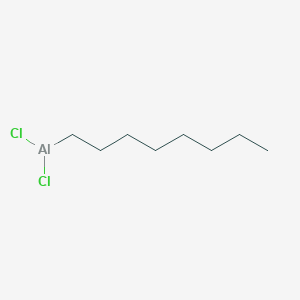
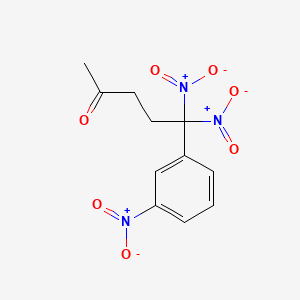
![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)
